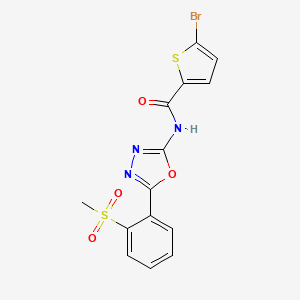

5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

5-Bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 2-(methylsulfonyl)phenyl group. This compound belongs to a class of molecules frequently explored in medicinal and agrochemical research due to the versatility of oxadiazoles in modulating electronic and steric properties .

Properties

IUPAC Name |

5-bromo-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O4S2/c1-24(20,21)10-5-3-2-4-8(10)13-17-18-14(22-13)16-12(19)9-6-7-11(15)23-9/h2-7H,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLFWLOMSYUQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds with thiazole and sulfonamide groups have shown antibacterial activity

Mode of Action

The exact mode of action of this compound is currently unknown. They work by interacting with bacterial cells, possibly disrupting essential cellular processes

Biochemical Pathways

Based on its potential antibacterial activity, it may interfere with bacterial metabolic pathways or protein synthesis, leading to cell death. More research is needed to identify the exact biochemical pathways affected by this compound.

Biological Activity

The compound 5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 357.22 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of oncology and antimicrobial treatments. Below are the key findings:

Antitumor Activity

Studies have demonstrated that derivatives containing the 1,3,4-oxadiazole moiety possess significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression involved in cell cycle and apoptosis .

- Case Study : In vitro assays showed that compounds with similar structures exhibited IC values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines, indicating promising cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : Preliminary studies suggest that it exhibits moderate activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was noted to be as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Functional Groups : The presence of the methylsulfonyl group enhances solubility and bioavailability, which is critical for effective drug action .

- Bromine Substitution : The bromine atom is believed to contribute to the overall potency by facilitating interactions with biological targets through halogen bonding.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Various Cancer Cell Lines | 1.61 - 23.30 | HDAC inhibition |

| Antimicrobial | Klebsiella pneumoniae | 6.25 | Disruption of bacterial cell wall synthesis |

| Antimicrobial | Pseudomonas aeruginosa | 32 | Inhibition of metabolic pathways |

Research Findings

Recent studies have focused on synthesizing various derivatives of the compound to enhance its efficacy:

- Synthesis Methods : Compounds were synthesized using standard organic reactions involving thiophene derivatives and oxadiazole precursors .

- In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor sizes compared to controls, suggesting potential for further clinical development .

Scientific Research Applications

Overview

5-Bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This article explores its applications in medicinal chemistry, agrochemicals, materials science, and biological research. The compound's unique structural features contribute to its diverse functionalities.

Structural Characteristics

The compound features a bromine atom, a methylsulfonyl group, an oxadiazole ring, and a thiophene moiety. These elements provide it with distinct chemical properties that are advantageous in various applications.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, potentially leading to:

- Anticancer Activity: Research indicates that compounds with oxadiazole and thiophene structures exhibit cytotoxic effects against cancer cell lines. The presence of the methylsulfonyl group may enhance solubility and bioavailability.

- Antimicrobial Properties: Similar compounds have shown efficacy against bacterial and fungal strains. The bromine substitution may increase the potency of the compound against resistant pathogens.

Agrochemicals

In agricultural research, the compound's biological activity suggests potential applications as:

- Pesticides: The ability to disrupt specific biochemical pathways in pests can be leveraged to develop new pest control agents.

- Herbicides: Its structural components may interfere with plant growth regulators or metabolic processes in weeds.

Materials Science

The unique properties of this compound make it suitable for:

- Polymer Synthesis: The compound can serve as a building block for advanced materials with tailored electronic or optical properties.

- Nanotechnology: Its chemical stability and reactivity may facilitate its use in the creation of nanomaterials for sensors or drug delivery systems.

Biological Research

The compound is also valuable in biological studies due to its ability to modulate cellular processes:

- Signal Transduction Studies: Understanding how this compound interacts with cellular pathways can provide insights into disease mechanisms.

- Therapeutic Development: Its potential as a lead compound for developing new therapies targeting specific diseases is under exploration.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar oxadiazole derivatives. The results indicated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. This suggests that this compound could exhibit similar effects.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists demonstrated that compounds containing thiophene and oxadiazole rings showed significant insecticidal activity against common agricultural pests. Field trials indicated that formulations based on these compounds reduced pest populations effectively while maintaining crop yield.

Comparison with Similar Compounds

Key Observations :

- Oxadiazole vs. Thiadiazole/Other Heterocycles : The oxadiazole ring in the target compound offers greater metabolic stability compared to thiadiazoles, which are more prone to enzymatic degradation .

- Sulfonyl Group: The 2-(methylsulfonyl)phenyl substituent enhances solubility and may improve target binding through polar interactions, contrasting with non-sulfonylated analogs (e.g., ethyl-thiadiazole in ID 762251-18-3) .

Physicochemical Properties

Comparative physicochemical data (estimated):

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis involves two key steps: (i) Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate with POCl₃ under reflux (90°C for 3 hours), followed by pH adjustment to precipitate the product . (ii) Coupling reactions : Amide bond formation between the thiophene-2-carboxylic acid derivative and the oxadiazole amine group using activating agents like HATU or DCC in anhydrous DMF .

- Critical parameters : Reaction temperature control (±2°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Yields are optimized via stoichiometric balancing of POCl₃ (3:1 molar ratio to precursor) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆ or CDCl₃. The thiophene protons resonate at δ 7.2–7.5 ppm, while oxadiazole carbons appear at ~160–165 ppm .

- IR : Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) bands at 1650–1700 cm⁻¹ .

- X-ray crystallography : Single crystals grown via slow evaporation (DCM/hexane) reveal planar oxadiazole and thiophene moieties, with a mean C–C bond length of 0.005 Å and R factor = 0.044 .

Q. What are the key structural features influencing its chemical reactivity?

- Methodological Answer :

- The electron-withdrawing methylsulfonyl group enhances electrophilicity at the oxadiazole ring, facilitating nucleophilic substitutions .

- The 5-bromo substituent on thiophene directs cross-coupling reactions (e.g., Suzuki-Miyaura) at the C-5 position .

- Planar fragments (oxadiazole, thiophene) promote π-π stacking in solid-state packing, affecting solubility and crystallization .

Q. How to assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for oxadiazoles) .

- Photostability : Expose to UV-Vis light (254–365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive reactions .

- Hydrolytic stability : Incubate in PBS (pH 7.4) and acidic/basic buffers (pH 2–12) for 24–72 hours; analyze by LC-MS for hydrolysis products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Methodological Answer :

- Systematic substitution : Replace the bromine atom with Cl, F, or NO₂ to evaluate electronic effects on antibacterial activity .

- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to assess ring flexibility’s impact on target binding .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) against bacterial enzymes like DNA gyrase .

Q. How can computational methods predict binding affinity and selectivity for this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to calculate binding free energies (MM-PBSA/GBSA) .

- Quantum mechanical (QM) calculations : Optimize geometry at the B3LYP/6-31G* level to determine frontier molecular orbitals (HOMO-LUMO gaps) and redox potentials .

- ADMET prediction : Use SwissADME to estimate logP (lipophilicity) and BBB permeability, critical for CNS-targeted applications .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Compare MIC values against reference strains (e.g., S. aureus ATCC 29213) using consistent broth microdilution protocols .

- Metabolic interference testing : Pre-incubate the compound with liver microsomes (human/rat) to identify metabolites that may alter activity .

- Check for biofilm interference : Use crystal violet assays to quantify biofilm disruption, which may explain variability in antibacterial efficacy .

Q. What strategies optimize synthetic yield while minimizing impurities?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki couplings; the latter reduces bromo-thiophene dimerization byproducts .

- Purification : Employ flash chromatography (hexane:EtOAc gradient) followed by recrystallization (EtOH/H₂O) to achieve >95% purity .

- In-line analytics : Use PAT tools (ReactIR) to monitor reaction progression and terminate at >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.